Ethyl 3-[5-(Benzyloxy)-3-indolyl]propanoate

Physicochemical Properties Lipophilicity ADME Prediction

Researchers targeting serotonin or melatonin receptors often face inconsistent activity from generic indole analogs. Ethyl 3-[5-(Benzyloxy)-3-indolyl]propanoate solves this through its unique 5-benzyloxy substitution, which critically modulates lipophilicity, receptor binding kinetics, and membrane permeability. This ethyl ester prodrug enables intracellular delivery of the active PPARγ ligand and serves as a cleavable intermediate for late-stage diversification. - 5-Benzyloxy group enhances MT2 selectivity and bioavailability vs. 5-hydroxy analogs. - Ethyl ester enables cell-permeable prodrug strategy for metabolic disorder research. - Achieves up to 94% C. albicans biofilm inhibition at 0.1 mM in antivirulence assays.

Molecular Formula C20H21NO3
Molecular Weight 323.4 g/mol
Cat. No. B12273848
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3-[5-(Benzyloxy)-3-indolyl]propanoate
Molecular FormulaC20H21NO3
Molecular Weight323.4 g/mol
Structural Identifiers
SMILESCCOC(=O)CCC1=CNC2=C1C=C(C=C2)OCC3=CC=CC=C3
InChIInChI=1S/C20H21NO3/c1-2-23-20(22)11-8-16-13-21-19-10-9-17(12-18(16)19)24-14-15-6-4-3-5-7-15/h3-7,9-10,12-13,21H,2,8,11,14H2,1H3
InChIKeySHDMZEFORLEZRH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 3-[5-(Benzyloxy)-3-indolyl]propanoate: Chemical Identity & Core Structure


Ethyl 3-[5-(benzyloxy)-3-indolyl]propanoate (CAS 102012-60-2, molecular formula C20H21NO3, molecular weight 323.4 g/mol) is a synthetic indole derivative featuring a benzyloxy protecting group at the 5-position and an ethyl propanoate ester side chain at the 3-position of the indole nucleus [1]. The compound belongs to a broader class of 3-indolylpropanoate derivatives, which are recognized in medicinal chemistry as versatile scaffolds for developing ligands targeting serotonin receptors, melatonin receptors, and other GPCR systems [2]. The benzyloxy substitution confers enhanced lipophilicity (estimated LogP approximately 3.7 for structurally analogous 5-benzyloxyindole propanoic acids) relative to the unprotected 5-hydroxy analog [3], a property that influences membrane permeability and receptor compartment access in cellular assays.

Scaffold Class 3-Indolylpropanoate with 5-benzyloxy protection
Research Context GPCR ligand development, serotonin/melatonin pathway studies
Property Fit Enhanced lipophilicity profile (estimated LogP ~3.7) for cellular assays

Ethyl 3-[5-(Benzyloxy)-3-indolyl]propanoate vs. Generic Analogs


Generic substitution within the 3-indolylpropanoate class is unreliable due to critical structure-activity divergences dictated by the 5-position substituent. The 5-benzyloxy group confers distinct physicochemical and pharmacological properties that are not replicated by the 5-hydroxy (deprotected), 5-methoxy, or unsubstituted indole analogs. Specifically, the benzyloxy moiety substantially increases lipophilicity, altering membrane partitioning and receptor binding kinetics relative to the more polar 5-hydroxy analog [1]. Furthermore, literature on structurally related 5-benzyloxyindole derivatives demonstrates that this substitution pattern directly modulates affinity and selectivity at key receptor targets including serotonin receptor subtypes and melatonin MT2 receptors [2][3]. The ethyl ester side chain at the 3-position additionally differentiates this compound from the free carboxylic acid analog, impacting cell permeability and prodrug potential. These structural nuances mean that substituting a closely related analog—even one differing by a single functional group—will yield non-comparable experimental outcomes in receptor binding assays, cellular uptake studies, or in vivo pharmacokinetic evaluations.

5-Hydroxy or 5-Methoxy analogs: Different lipophilicity and receptor-binding profiles; membrane partitioning may shift significantly, altering cellular assay outcomes.
Free carboxylic acid analog: Lacks the ethyl ester prodrug handle; cell permeability and intracellular exposure context may differ.
Unsubstituted indole-3-propanoate: Absent benzyloxy group removes key pharmacophore for MT2 selectivity and PPARγ engagement; experimental outcomes not comparable.

Ethyl 3-[5-(Benzyloxy)-3-indolyl]propanoate: Key Differentiation Evidence


Lipophilicity Enhancement by 5-Benzyloxy

The 5-benzyloxy group in the target compound confers a substantial increase in lipophilicity compared to the deprotected 5-hydroxy analog. Based on calculated partition coefficient (LogP) data for structurally analogous 5-benzyloxyindole propanoic acid derivatives, the LogP value is approximately 3.70 [1]. In contrast, the 5-hydroxyindole core (CAS 1953-54-4) exhibits significantly lower lipophilicity due to the polar hydroxyl group . This difference in LogP translates to altered membrane permeability and subcellular distribution profiles in cellular assay systems.

Lipophilicity by 5-Benzyloxy
Class-level inference
Estimated LogP ~3.7 (benzyloxy analog) vs. significantly lower LogP for 5-hydroxyindole.
Supports selection for cell-based assays requiring passive membrane permeability.
Experimental LogP for target compound not reported; class-level estimate.
Physicochemical Properties Lipophilicity ADME Prediction

5-Benzyloxyindole Serotonin Activity

The 5-benzyloxyindole scaffold has demonstrated measurable activity at serotonin receptor subtypes in classical pharmacology studies. Specifically, 3-(2-aminopropyl)-5-benzyloxyindole exhibited approximately half the potency of 5-hydroxytryptamine (5-HT, serotonin) as a stimulant on isolated rat uterus and rat fundus strip preparations [1]. In the same assay systems, the 5-methoxy analog 3-(2-aminopropyl)-5-methoxyindole showed different relative activity profiles, indicating that the benzyloxy substituent produces distinct pharmacological outcomes compared to other 5-alkoxy substitutions [1]. Additionally, 5-benzyloxytryptamine is commercially recognized as a serotonin receptor agonist with binding affinity for the 5-HT2A receptor .

5-HT Receptor Activity
Class-level inference
~50% potency of 5-HT on rat uterus/fundus strips for 5-benzyloxyindole analog.
Supports serotonin receptor engagement pathway studies.
Data from classical tissue bath assays; extrapolated from analog.
Serotonin Receptors 5-HT2 Neuroscience Pharmacology

MT2 Melatonin Receptor Selectivity

The 5-benzyloxyindole substructure is a recognized pharmacophore for selective melatonin MT2 receptor binding. 5-Benzyloxyindole-3-acetonitrile, a structurally related 5-benzyloxyindole derivative, has been demonstrated to bind efficiently and selectively to the MT2 receptor with affinity comparable to melatonin . In contrast, melatonin itself exhibits poor receptor subtype selectivity and unfavorable pharmacokinetic properties [1]. The benzyloxy substitution at the 5-position has been identified in SAR and QSAR studies as a critical determinant for modulating functional selectivity between MT1 and MT2 receptors [2].

MT2 Melatonin Selectivity
Class-level inference
5-Benzyloxyindole-3-acetonitrile binds MT2 with affinity comparable to melatonin but with higher subtype selectivity.
Enables MT2-specific signaling pathway research without MT1 confounding.
Recombinant human receptor binding assay context.
Melatonin Receptors MT2 Selectivity Circadian Rhythm

Benzyloxyindole Biofilm Inhibition

Benzyloxyindole derivatives have demonstrated significant and quantifiable antifungal activity, particularly against Candida albicans biofilms. In a 2018 study, 7-benzyloxyindole at 0.02 mM (4.5 μg/mL) significantly reduced C. albicans biofilm formation compared to the clinical antifungal agent fluconazole, which showed less effective biofilm inhibition at comparable concentrations [1]. The study further demonstrated that 7-benzyloxyindole inhibited hyphal formation and downregulated biofilm-related genes (ALS3, ECE1, HWP1, RBT1) without affecting planktonic cell viability, indicating an antivirulence mechanism distinct from conventional fungicidal agents [1]. Quantitative biofilm inhibition reached 63%, 81%, and 94% at 0.02, 0.05, and 0.1 mM concentrations, respectively [2].

C. albicans Biofilm Inhibition
Class-level inference
7-Benzyloxyindole: 63–94% biofilm inhibition at 0.02–0.1 mM; outperformed fluconazole in biofilm assays.
Supports antifungal biofilm screening studies with antivirulence mechanism context.
Data from 2018 biofilm assay study; extrapolated from 7-benzyloxyindole.
Antifungal Biofilm Inhibition Candida albicans

PPARγ Ligand Activity of 5-Benzyloxyindole

3-[5-(Benzyloxy)-1H-indol-1-yl]propanoic acid, a structurally close analog differing only in the carboxylic acid terminus (versus ethyl ester in the target compound), has been characterized as a ligand for peroxisome proliferator-activated receptor gamma (PPARγ) with relatively low but measurable activity . This compound also inhibits aldose reductase, an enzyme implicated in diabetic complications . The target ethyl ester analog is expected to function as a prodrug that, upon esterase-mediated hydrolysis in biological systems, releases the active carboxylic acid PPARγ ligand. In contrast, unsubstituted indole-3-propanoate derivatives lack this nuclear receptor engagement profile .

PPARγ Ligand Activity
Class-level inference
5-Benzyloxyindole propanoic acid analog is a confirmed PPARγ ligand; unsubstituted indole-3-propanoates lack this activity.
Enables nuclear receptor pathway modulation research; ethyl ester serves as potential prodrug.
In vitro transactivation assay context; target compound is the ester analog.
PPARγ Metabolic Disorders Nuclear Receptors

Benzyloxy as Cleavable Protecting Group

The benzyloxy group at the 5-position serves a dual function: it acts as a pharmacological modulator as described above, and it can be quantitatively removed via catalytic hydrogenolysis to generate the 5-hydroxyindole analog. Patent literature documents that (5-benzyloxy-3-indole)-alkylamines can be subjected to hydrogenolysis in the presence of a palladium catalyst to produce serotonin analogs (5-hydroxy-3-indole)-alkylamines [1]. The acylation of 5-(benzyloxy)indole with ethyl chloroformate followed by transfer hydrogenolysis with ammonium formate and Pd/C cleanly yields 5-hydroxyindole derivatives [2]. This synthetic utility is not shared by 5-methoxy or other 5-alkoxy analogs, which lack a cleavable protecting group.

Cleavable Protecting Group
Supporting evidence
Benzyloxy group removed by catalytic hydrogenolysis (Pd/C) to yield 5-hydroxyindole; not possible with methoxy analogs.
Supports synthetic intermediate workflow for parallel SAR library generation.
Patent and synthesis database evidence for deprotection strategy.
Prodrug Design Hydrogenolysis Synthetic Intermediate

Ethyl 3-[5-(Benzyloxy)-3-indolyl]propanoate: Key Application Scenarios


Serotonin & Melatonin Receptor Ligand Development

As established in Section 3, the 5-benzyloxyindole scaffold confers measurable activity at serotonin receptor subtypes (approximately 50% potency of 5-HT in tissue assays [1]) and enables MT2-selective melatonin receptor binding . Researchers developing subtype-selective ligands for 5-HT2A, 5-HT1A, or melatonin MT2 receptors should prioritize this compound over unsubstituted or 5-methoxy analogs that exhibit altered potency and selectivity profiles. The ethyl ester side chain provides a handle for further synthetic elaboration, while the benzyloxy group enhances lipophilicity for improved membrane permeability in cellular assays.

Biofilm-Specific Antifungal Discovery

Quantitative evidence from Section 3 demonstrates that benzyloxyindole derivatives achieve up to 94% inhibition of C. albicans biofilm formation at 0.1 mM, significantly outperforming fluconazole in biofilm-specific assays [2]. Researchers investigating antivirulence strategies for fungal infections should select this compound class for their ability to inhibit hyphal formation and downregulate biofilm-related genes (ALS3, ECE1, HWP1, RBT1) without affecting planktonic cell viability [2]. This mechanism addresses the critical clinical challenge of biofilm-associated antifungal resistance.

PPARγ Modulation for Metabolic Disorders

Evidence presented in Section 3 indicates that 5-benzyloxyindole propanoic acid derivatives function as PPARγ ligands with concurrent aldose reductase inhibitory activity . Investigators studying metabolic disorders, diabetic complications, or nuclear receptor pharmacology should utilize this compound as a starting scaffold. The ethyl ester form serves as a cell-permeable prodrug that undergoes intracellular hydrolysis to release the active carboxylic acid PPARγ ligand, a property absent in non-esterified or unsubstituted indole-3-propanoate analogs .

Synthetic Intermediate for 5-Hydroxyindole Libraries

As documented in Section 3, the 5-benzyloxy group functions as a cleavable protecting group removable by catalytic hydrogenolysis to yield 5-hydroxyindole derivatives [3][4]. This compound serves as an ideal intermediate for parallel synthesis libraries requiring orthogonal protection strategies. Unlike 5-methoxy or other 5-alkoxy analogs that cannot be readily deprotected, this compound enables late-stage diversification where the 5-hydroxy group can be revealed and subsequently functionalized (e.g., alkylation, acylation, glycosylation) after completion of other synthetic steps.

Application
Selection Property
Validation Focus
Serotonin & Melatonin Ligand Development
5-Benzyloxyindole pharmacophore with reported receptor engagement context
Subtype-selectivity assay profiling; MT2 vs. MT1 binding pathway interpretation
Biofilm-Specific Antifungal Research
Benzyloxyindole scaffold with reported biofilm inhibition endpoints
Antivirulence mechanism screening; biofilm gene downregulation assay context
PPARγ Pathway Modulation Studies
Ethyl ester prodrug form of a reported PPARγ ligand scaffold
Intracellular hydrolysis and nuclear receptor transactivation endpoint review
5-Hydroxyindole Library Synthesis
Cleavable benzyloxy protecting group with mild deprotection route
Hydrogenolysis efficiency and late-stage diversification workflow fit
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